molecular formula C19H18ClN5O2S2 B14976770 3-(4-chlorophenylsulfonyl)-N-cyclohexylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

3-(4-chlorophenylsulfonyl)-N-cyclohexylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B14976770
M. Wt: 448.0 g/mol
InChI Key: ZAHROOCSESCZMK-UHFFFAOYSA-N
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Description

N-{3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-cyclohexylamine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a thienopyrimidine core with a triazole ring, making it a valuable subject for studies in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C19H18ClN5O2S2

Molecular Weight

448.0 g/mol

IUPAC Name

10-(4-chlorophenyl)sulfonyl-N-cyclohexyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine

InChI

InChI=1S/C19H18ClN5O2S2/c20-12-6-8-14(9-7-12)29(26,27)19-18-22-17(21-13-4-2-1-3-5-13)16-15(10-11-28-16)25(18)24-23-19/h6-11,13H,1-5H2,(H,21,22)

InChI Key

ZAHROOCSESCZMK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-cyclohexylamine typically involves multiple steps, starting with the preparation of the thienopyrimidine core. This is followed by the introduction of the triazole ring and the sulfonyl group. The final step involves the attachment of the cyclohexylamine moiety. Common reagents used in these reactions include chlorinated solvents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-cyclohexylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-cyclohexylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-cyclohexylamine involves its interaction with specific molecular targets. It acts as a reversible inhibitor of urea transporter B (UT-B), selectively inhibiting urea influx by targeting an intracellular site in a urea-competitive manner. This inhibition exhibits little effect on other transporters and channels, making it a highly selective compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-cyclohexylamine stands out due to its unique combination of a thienopyrimidine core and a triazole ring, which imparts distinct chemical and biological properties. Its high selectivity as a UT-B inhibitor further distinguishes it from other similar compounds .

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